molecular formula C21H26FN3O B2375955 4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898414-51-2

4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2375955
CAS No.: 898414-51-2
M. Wt: 355.457
InChI Key: FGBRVMBFMCPLQC-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine derivative: Starting with 4-methylpiperazine, the compound is reacted with an appropriate halogenated precursor to introduce the p-tolyl group.

    Introduction of the benzamide moiety: The intermediate is then reacted with 4-fluorobenzoyl chloride under basic conditions to form the final benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl group.

    Reduction: Reduction reactions could target the benzamide moiety or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide could have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Possible development as a pharmaceutical agent, particularly if it shows activity against specific biological targets.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide would depend on its specific biological activity. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels. The pathways involved would be specific to the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide
  • N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide
  • 4-fluoro-N-(2-(piperazin-1-yl)-2-(p-tolyl)ethyl)benzamide

Uniqueness

The presence of the 4-fluoro group and the specific substitution pattern on the piperazine ring and the benzamide moiety could confer unique biological properties or reactivity compared to similar compounds. This uniqueness might make it a valuable compound for specific applications in medicinal chemistry or materials science.

Properties

IUPAC Name

4-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-16-3-5-17(6-4-16)20(25-13-11-24(2)12-14-25)15-23-21(26)18-7-9-19(22)10-8-18/h3-10,20H,11-15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBRVMBFMCPLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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